An In-depth Technical Guide to Methyl 4-methoxypiperidine-4-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Development
An In-depth Technical Guide to Methyl 4-methoxypiperidine-4-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Development
This technical guide provides a comprehensive overview of Methyl 4-methoxypiperidine-4-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic characterization, and synthetic pathways. Furthermore, this guide will explore the strategic importance of the 4-alkoxy-4-carboxypiperidine scaffold in medicinal chemistry, offering insights into its potential applications in the design of novel therapeutic agents.
Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of substituents at the 4-position of the piperidine ring is a particularly common strategy to modulate receptor affinity and selectivity. Methyl 4-methoxypiperidine-4-carboxylate, with its ester and methoxy functionalities at a quaternary center, represents a versatile synthon for creating complex molecular architectures with potential applications in various therapeutic areas, including neuroscience and oncology.
Molecular Structure and Physicochemical Properties
The core of Methyl 4-methoxypiperidine-4-carboxylate consists of a piperidine ring substituted at the 4-position with both a methyl carboxylate group and a methoxy group. This quaternary substitution pattern imparts specific steric and electronic properties to the molecule.
Chemical Structure:
Figure 1: Chemical structure of Methyl 4-methoxypiperidine-4-carboxylate.
Physicochemical Data:
| Property | Value (Hydrochloride Salt) | Estimated Value (Free Base) | Data Source |
| CAS Number | 1190314-13-6 | Not available | [3] |
| Molecular Formula | C₈H₁₅NO₃·HCl | C₈H₁₅NO₃ | [3] |
| Molecular Weight | 209.67 g/mol | 173.21 g/mol | [3] |
| Appearance | White to off-white solid | Colorless oil or low-melting solid | Inferred |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents | Inferred |
Spectroscopic Characterization
Detailed experimental spectroscopic data for Methyl 4-methoxypiperidine-4-carboxylate is scarce in the literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and methyl ester protons as singlets. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The chemical shifts would be influenced by the neighboring heteroatoms and functional groups.
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the quaternary carbon at the 4-position, deshielded by the attached oxygen and carbonyl group. Signals for the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon would also be present in their respective expected regions.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching of the secondary amine in the piperidine ring would be observed as a moderate band around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl carboxylate groups.
Synthesis and Reactivity
The synthesis of Methyl 4-methoxypiperidine-4-carboxylate can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the O-methylation of a 4-hydroxy-4-piperidinecarboxylate intermediate.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic route to Methyl 4-methoxypiperidine-4-carboxylate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 4-hydroxypiperidine-4-carboxylate (Precursor)
The precursor can be synthesized from a suitable starting material such as 1-Boc-4-piperidone.
-
Cyanohydrin Formation: 1-Boc-4-piperidone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂), to form the corresponding cyanohydrin.
-
Hydrolysis and Esterification: The resulting cyanohydrin is then subjected to acidic methanolysis. This step hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester in a one-pot procedure. Concentrated sulfuric acid in methanol is commonly employed for this transformation.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to yield Methyl 4-hydroxypiperidine-4-carboxylate.
Step 2: O-Methylation to Yield Methyl 4-methoxypiperidine-4-carboxylate
-
Deprotonation: To a solution of Methyl 4-hydroxypiperidine-4-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the hydroxyl group to form the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
-
Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution (SN2) reaction with the methylating agent to form the desired methoxy ether. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-methoxypiperidine-4-carboxylate.
Reactivity Profile
The reactivity of Methyl 4-methoxypiperidine-4-carboxylate is dictated by its functional groups:
-
Secondary Amine: The nitrogen atom is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions to introduce a variety of substituents at the N-1 position. This is a key handle for molecular elaboration in drug design.
-
Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides or be used in other functional group transformations.
-
Methoxy Group: The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).
Applications in Drug Discovery and Development
While specific drugs containing the Methyl 4-methoxypiperidine-4-carboxylate moiety are not prominently documented, the 4,4-disubstituted piperidine scaffold is a key structural feature in many centrally active agents. The methoxy group, in particular, can play a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.
Strategic Advantages of the 4-Methoxy-4-carboxylate Substitution:
-
Modulation of Lipophilicity: The introduction of a methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ability to cross the blood-brain barrier and for its overall ADME profile.
-
Metabolic Stability: The quaternary center at the 4-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Conformational Rigidity: The gem-disubstitution on the piperidine ring can influence its conformational preference, which can be exploited to lock the molecule into a bioactive conformation for optimal receptor binding.
-
Vector for Further Functionalization: Both the ester and the piperidine nitrogen provide convenient points for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This building block is therefore a valuable tool for medicinal chemists aiming to design novel ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the MSDS of the reagents used in the synthesis, particularly for hazardous materials like sodium hydride and methyl iodide.
Conclusion
Methyl 4-methoxypiperidine-4-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.
References
- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
-
Scripps Research Institute. (2024, April 11). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.
- Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.
